N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole ring substituted with a pyridinyl group at position 5, a pyrrole moiety at position 4, and a sulfanyl-linked acetamide chain terminating in a 2,4-dichlorophenyl group. The structure combines heterocyclic diversity with halogenated aromaticity, making it a candidate for bioactivity studies, particularly in antimicrobial, antiviral, or enzyme inhibition applications.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6OS/c20-14-5-6-16(15(21)10-14)23-17(28)12-29-19-25-24-18(13-4-3-7-22-11-13)27(19)26-8-1-2-9-26/h1-11H,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPUAQIBXUDXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. In particular, derivatives similar to this compound have shown promising results against various bacterial strains. A study highlighted that compounds featuring the triazole ring demonstrated effective inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are crucial for bacterial survival and proliferation .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have also been explored. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide synthesis in activated microglial cells. This suggests that this compound may possess neuroprotective effects in models of neuroinflammation .
Anticancer Potential
Recent studies have investigated the anticancer potential of triazole derivatives. In vitro assays demonstrated that certain analogs significantly inhibited cancer cell proliferation and induced apoptosis in various cancer cell lines. The mechanism of action is thought to involve the disruption of cellular signaling pathways critical for tumor growth and survival .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfanylation : The introduction of the sulfanyl group is performed through nucleophilic substitution reactions.
- Final Acetylation : The acetamide group is added to complete the synthesis.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps often include:
- Formation of the triazole ring : This is achieved through cyclization reactions involving pyridine derivatives and suitable reagents such as hydrazine or thioketones.
- Sulfanylation : The introduction of the sulfanyl group is critical for enhancing the biological activity of the compound.
Antifungal Activity
Research indicates that compounds containing a triazole moiety exhibit significant antifungal properties. This compound has shown effectiveness against various fungal strains. In vitro studies demonstrate that it can inhibit the growth of fungi such as Candida albicans and Aspergillus species, comparable to existing antifungal agents like fluconazole .
Antibacterial Activity
The compound also exhibits promising antibacterial properties. Preliminary studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications that enhance activity include:
| Modification Type | Effect on Activity |
|---|---|
| Triazole Substitution | Increases antifungal potency |
| Sulfanyl Group Presence | Enhances antibacterial activity |
| Chlorine Substituents | Improves lipophilicity and membrane penetration |
Case Study 1: Antifungal Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, derivatives similar to this compound were tested against clinical isolates of Candida. Results indicated that certain analogs had minimum inhibitory concentrations (MIC) lower than fluconazole, suggesting potential for treating resistant strains .
Case Study 2: Antibacterial Properties
Another study focused on the antibacterial properties of triazole derivatives found that compounds with similar scaffolds showed significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Research Findings and Gaps
Activity Trends : Compounds with 4-methylphenyl or benzyl groups () show moderate enzyme inhibition (e.g., cholinesterase, COX), but the target compound’s bioactivity remains unstudied .
Synthetic Challenges: Introduction of pyrrole at position 4 (target) requires precise control of Paal-Knorr condensation conditions, as noted in and .
Crystallography : Analogous structures () reveal twisted conformations between aromatic rings, which may affect packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
